molecular formula C12H15NO2 B8743037 Methyl 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate CAS No. 53400-63-8

Methyl 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate

Cat. No. B8743037
M. Wt: 205.25 g/mol
InChI Key: WFVSNGIXEIRSCQ-UHFFFAOYSA-N
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Patent
US04577022

Procedure details

8-Lithio-5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline, prepared as in Example 3, is treated with 1 equivalent of methyl chloroformate in THF at -20° C. under nitrogen. After the addition the mixture is allowed to warm to ambient temperature and the solvent removed by evaporation. The residue is dissolved in 2NHCl and washed with ether basified with Na2CO3 and extracted with chloroform. The extracts are dried and evaporated. Distillation of the residue gives the title compound as a pale yellow oil bp 120°/0.25 mm.
Name
8-Lithio-5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li][C:2]1([Si](C)(C)C)[C:11]2[N:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.Cl[C:18]([O:20][CH3:21])=[O:19]>C1COCC1>[CH3:21][O:20][C:18]([CH:2]1[C:11]2[N:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1)=[O:19]

Inputs

Step One
Name
8-Lithio-5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C1(CCCC=2C=C(C=NC12)C)[Si](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 2NHCl and
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The extracts are dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CCCC=2C=C(C=NC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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